molecular formula C10H12FN B11918610 (R)-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine CAS No. 730980-45-7

(R)-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine

Katalognummer: B11918610
CAS-Nummer: 730980-45-7
Molekulargewicht: 165.21 g/mol
InChI-Schlüssel: WALRLMVOGSGDEX-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes a fluorine atom and a methyl group on an indane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indane backbone, which can be achieved through various methods such as Friedel-Crafts alkylation or cyclization reactions.

    Fluorination: Introduction of the fluorine atom is usually done via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

    Amine Introduction: The amine group is introduced through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of ®-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.

    Catalysis: Employing chiral catalysts to ensure the production of the desired enantiomer.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted indane derivatives.

Wissenschaftliche Forschungsanwendungen

®-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with various enzymes and receptors.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with different stereochemistry.

    5-fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the methyl group.

    6-methyl-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom.

Uniqueness

®-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the fluorine atom and the methyl group, which contribute to its distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, as the ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.

Eigenschaften

CAS-Nummer

730980-45-7

Molekularformel

C10H12FN

Molekulargewicht

165.21 g/mol

IUPAC-Name

(1R)-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12FN/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3/t10-/m1/s1

InChI-Schlüssel

WALRLMVOGSGDEX-SNVBAGLBSA-N

Isomerische SMILES

CC1=CC2=C(CC[C@H]2N)C=C1F

Kanonische SMILES

CC1=CC2=C(CCC2N)C=C1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.